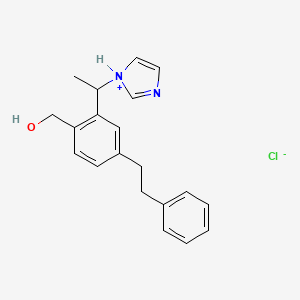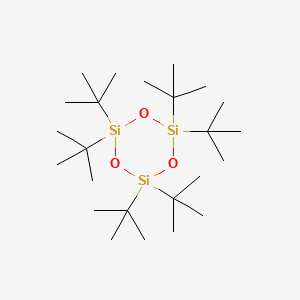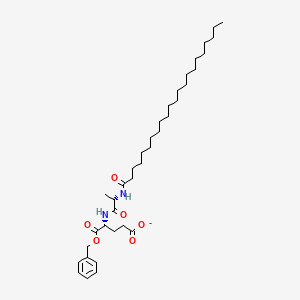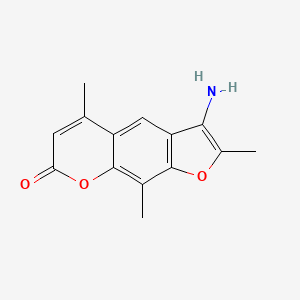
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine
In medicine, 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: This compound has a methoxy group instead of an amino group, leading to different chemical and biological properties.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: This compound contains an epoxy group, which can participate in different chemical reactions compared to the amino group.
2,5,9-trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one:
Uniqueness
The presence of the amino group in 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- makes it unique compared to similar compounds.
Propiedades
Número CAS |
76174-21-5 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-amino-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H13NO3/c1-6-4-11(16)18-13-7(2)14-10(5-9(6)13)12(15)8(3)17-14/h4-5H,15H2,1-3H3 |
Clave InChI |
SHAWIOMFPJAUQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


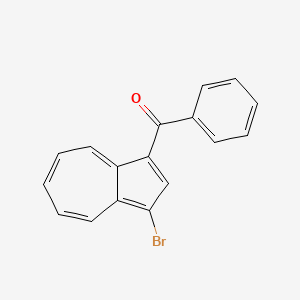

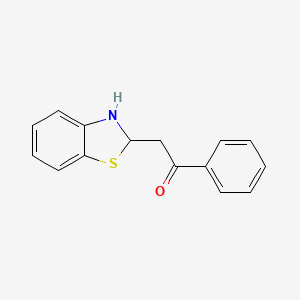
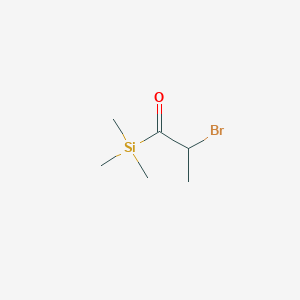
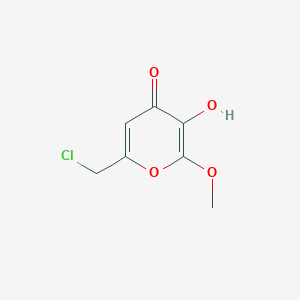
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
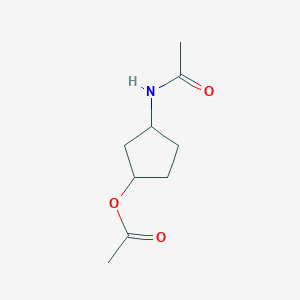
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
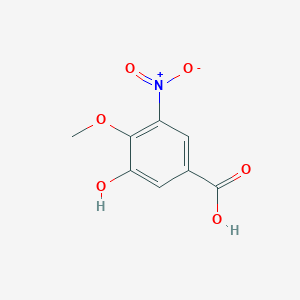
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
